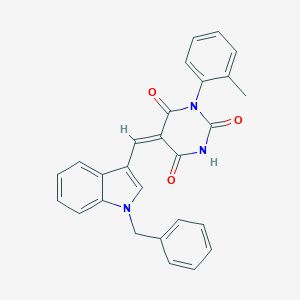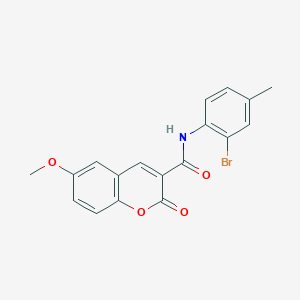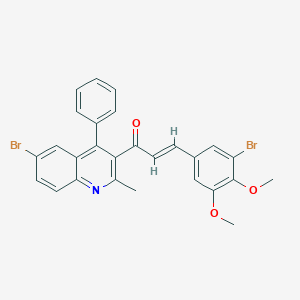methylene]malononitrile](/img/structure/B415763.png)
2-[[2-(allylamino)-4-amino-1,3-thiazol-5-yl](phenyl)methylene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(allylamino)-4-amino-1,3-thiazol-5-yl](phenyl)methylene]malononitrile is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
The synthesis of 2-[[2-(allylamino)-4-amino-1,3-thiazol-5-yl](phenyl)methylene]malononitrile typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These can then be further modified to introduce the allylamino and phenyl-methylene groups . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with conditions varying based on the desired reaction.
Major Products: The major products depend on the specific reaction but can include various substituted thiazole derivatives.
科学的研究の応用
2-[[2-(allylamino)-4-amino-1,3-thiazol-5-yl](phenyl)methylene]malononitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to antimicrobial, antifungal, or anticancer effects, depending on the specific target .
類似化合物との比較
Similar compounds include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptothiazole: Used in the rubber industry and as a corrosion inhibitor.
Thiazole-4-carboxylic acid: Investigated for its potential therapeutic applications
特性
分子式 |
C16H13N5S |
|---|---|
分子量 |
307.4g/mol |
IUPAC名 |
2-[[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-phenylmethylidene]propanedinitrile |
InChI |
InChI=1S/C16H13N5S/c1-2-8-20-16-21-15(19)14(22-16)13(12(9-17)10-18)11-6-4-3-5-7-11/h2-7H,1,8,19H2,(H,20,21) |
InChIキー |
ILXFKXXSOOZDBU-UHFFFAOYSA-N |
SMILES |
C=CCNC1=NC(=C(S1)C(=C(C#N)C#N)C2=CC=CC=C2)N |
正規SMILES |
C=CCNC1=NC(=C(S1)C(=C(C#N)C#N)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-formylphenyl)vinyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B415682.png)
![ethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415684.png)


![4-(2,3-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415692.png)
![8-(4-Morpholinylcarbonyl)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415693.png)
![6,7-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415694.png)
![2-Fluoro-7-{4-nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B415695.png)
![7-(4-Bromophenyl)-2-fluoro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B415696.png)
![N-(4-{[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B415697.png)

![1-(3,4-Dichlorophenyl)-4-[(7-methoxy-1-naphthyl)methylene]-3,5-pyrazolidinedione](/img/structure/B415699.png)
![3-[3-(2-bromo-3,4-dimethoxyphenyl)acryloyl]-6-nitro-4-phenyl-3,4-dihydro-2(1H)-quinolinone](/img/structure/B415700.png)
![4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B415701.png)
